13Z-Hexadecen-11-yn-1-ol
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Overview
Description
13Z-Hexadecen-11-yn-1-ol: is an unsaturated fatty alcohol with the molecular formula C₁₆H₂₈O . It contains both an alkene and an alkyne functional group, making it a unique compound in the realm of organic chemistry. This compound is typically a colorless to pale yellow liquid with a distinctive odor and is insoluble in water but soluble in most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation of Lithium Alkyne: The synthesis begins with the alkylation of lithium alkyne under low temperatures.
cis-Wittig Olefination: The next step involves the cis-Wittig olefination of the aldehyde with propylidentriphenylphosphorane.
Hydroboration-Protonolysis: Finally, the alkyne undergoes hydroboration-protonolysis.
Industrial Production Methods: : The industrial production of 13Z-Hexadecen-11-yn-1-ol typically involves the use of commercially available starting materials such as 10-bromo-1-decanol. The process includes multiple steps, such as alkylation, olefination, and hydroboration, to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 13Z-Hexadecen-11-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the alkyne and alkene sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Plays a role in the study of reaction mechanisms involving alkynes and alkenes .
Biology
- Investigated for its potential role in biological signaling pathways.
- Studied for its effects on cellular processes .
Medicine
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Used in the synthesis of bioactive compounds .
Industry
- Utilized in the production of fragrances and flavorings.
- Employed in the manufacture of surfactants and other chemical products .
Mechanism of Action
The mechanism of action of 13Z-Hexadecen-11-yn-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing biological pathways and cellular processes. The presence of both alkene and alkyne groups enables it to form stable intermediates, which can interact with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
11-Hexadecen-1-ol: Similar in structure but lacks the alkyne group.
13-Hexadecyn-1-ol: Contains an alkyne group but lacks the alkene group.
13-Hexadecen-11-yn-1-yl acetate: An ester derivative of 13Z-Hexadecen-11-yn-1-ol.
Uniqueness
- The presence of both alkene and alkyne groups in this compound makes it unique compared to its similar compounds.
- Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other fatty alcohols .
Properties
Molecular Formula |
C16H28O |
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Molecular Weight |
236.39 g/mol |
IUPAC Name |
(Z)-hexadec-13-en-11-yn-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,17H,2,7-16H2,1H3/b4-3- |
InChI Key |
MUVIYYKFZAILBT-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\C#CCCCCCCCCCCO |
Canonical SMILES |
CCC=CC#CCCCCCCCCCCO |
Origin of Product |
United States |
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